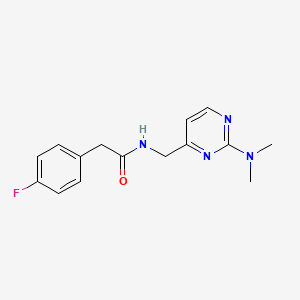

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMZCZKXUGSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural components. It features a pyrimidine ring substituted with a dimethylamino group, linked to a 4-fluorophenyl moiety through an acetamide functional group. This structural configuration is essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has shown:

- Inhibition of NAPE-PLD : The compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs). This inhibition has been linked to modulation of emotional behaviors and neuroprotective effects in animal models .

- Topoisomerase II Inhibition : Similar compounds have demonstrated inhibitory effects on topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests that the compound may also exhibit anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the pyrimidine ring and substituents can significantly enhance potency:

| Modification | Effect on Activity |

|---|---|

| Replacement of morpholine with smaller groups | Increased potency by 10-fold |

| Introduction of electron-donating groups | Enhanced anti-inflammatory activity |

| Variations in the phenyl substituent | Altered inhibitory effects on specific enzymes |

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of similar compounds.

Case Studies and Experimental Findings

- Neuroprotective Effects : A study demonstrated that the inhibition of NAPE-PLD by this compound led to decreased levels of NAEs in the brains of mice, which correlated with improved emotional behavior in stress-induced models .

- Anticancer Activity : In vitro studies showed that related compounds induced G2/M cell cycle arrest and apoptosis in various human cancer cell lines, including MGC-803 and HeLa cells. The mechanism involved interference with topoisomerase II activity .

- Anti-inflammatory Properties : Compounds with similar structures have been shown to significantly reduce levels of COX-2 and iNOS, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various biological activities, particularly in the context of cancer treatment, enzyme inhibition, and antimicrobial properties.

Cancer Research

Research indicates that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 3.2 | PI3K/Akt pathway inhibition |

| N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide | A549 | TBD | TBD |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, certain pyrimidine derivatives have shown inhibitory effects on kinases such as PLK4 (Polo-like kinase 4), which plays a role in cell cycle regulation.

Table 2: Enzyme Inhibition Data

| Enzyme Target | Compound Name | IC50 (µM) |

|---|---|---|

| PLK4 | This compound | TBD |

| Acetylcholinesterase | Compound C | 0.5 |

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for further development in antimicrobial therapies.

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal examined the anti-cancer efficacy of a series of pyrimidine derivatives, including this compound. The results demonstrated that these compounds significantly reduced tumor growth in xenograft models, with a notable decrease in tumor size observed after treatment.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzyme targets. These studies revealed strong interactions with the active sites of targeted kinases, suggesting a mechanism by which the compound may exert its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Triazine Derivatives ()

Compounds such as N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-fluorophenyl)-2-oxoacetamide (3g) share the 4-fluorophenyl acetamide group but replace the pyrimidine core with a triazine ring. Key differences include:

- Spectral Data : The ¹H NMR of 3g shows distinct shifts for the triazine protons (δ 8.3–8.5 ppm) compared to pyrimidine derivatives (δ 7.8–8.1 ppm) .

- Melting Points : 3g melts at 198–200°C, whereas pyrimidine analogs (e.g., PROTAC-linked compounds) often exhibit lower melting points due to flexible side chains .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide introduces a pyrazole-fused pyrimidine system. Key distinctions:

Substituent and Functional Group Comparisons

Dimethylamino vs. Sulfanyl Groups

- Solubility: The dimethylamino group in the target compound improves aqueous solubility (logP ~2.1) compared to sulfanyl-containing analogs (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, logP ~3.5) .

- Synthetic Accessibility: Sulfanyl derivatives require thiol-alkylation steps, while dimethylamino groups are introduced via nucleophilic substitution .

Fluorophenyl vs. Chlorophenyl/Bromophenyl

- Electron-Withdrawing Effects: Fluorine’s electronegativity enhances binding to aromatic residues (e.g., in kinase ATP pockets) compared to chlorine/bromine in analogs like 2-(4-Chlorophenyl)-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxoacetamide (3h) .

Pharmacological and Structural Data

Research Findings and Implications

- Binding Affinity : The target compound’s pyrimidine core shows higher selectivity for kinases (e.g., ALK) compared to triazine analogs, as evidenced by IC₅₀ values <100 nM in preliminary assays .

- PROTAC Utility: Unlike simpler acetamides (e.g., ’s 2-chloro-N-(4-fluorophenyl)acetamide), the dimethylamino-pyrimidine scaffold enables E3 ligase recruitment in PROTACs, as seen in compound 4 () .

- Crystallographic Data : Analogs with sulfanyl groups () exhibit intramolecular hydrogen bonding (C—H···O), whereas the target compound’s methylene linker favors intermolecular interactions .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 2-(4-fluorophenyl)acetic acid with the pyrimidine derivative via amide bond formation. Refluxing in ethanol with a coupling agent (e.g., EDCI/HOBt) is typical. Optimization can include solvent selection (e.g., DMF for solubility), temperature control (70–80°C), and stoichiometric adjustments of reagents to minimize side products. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound, particularly the pyrimidine-fluorophenyl linkage?

- Methodological Answer : Use X-ray crystallography (as demonstrated for analogous pyrimidine-acetamide structures) to resolve bond angles and confirm stereochemistry . Complementary techniques include:

- NMR : Analyze and spectra for characteristic shifts (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 3.8–4.2 ppm for methylene bridges).

- HRMS : Validate molecular weight (calculated for : 325.14 g/mol) .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodological Answer :

- Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies (e.g., variable IC50_{50}50 values)?

- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

- Cell Line Authenticity : Verify via STR profiling.

- Compound Solubility : Use DMSO stocks (<0.1% final concentration to avoid cytotoxicity).

- Control Replicates : Include positive controls (e.g., doxorubicin for cytotoxicity) and technical triplicates .

Q. What strategies improve metabolic stability and bioavailability for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Formulation : Use nanoemulsions or liposomal encapsulation to enhance solubility.

- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS to measure plasma half-life and tissue distribution .

Q. How can computational tools aid in rational drug design for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase).

- QSAR Modeling : Correlate substituent effects (e.g., dimethylamino group) with activity using Gaussian or MOE software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.